3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives can involve several synthetic strategies, starting from either a preformed pyrazole or pyridine. A common approach for the synthesis involves ring closure reactions, and the use of ultrasound-promoted regioselective reactions has been reported to yield these compounds efficiently. For instance, a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes under ultrasound irradiation in ethanol has been found to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Molecular Structure Analysis
The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives has been established through various spectroscopic techniques, including NMR and X-ray diffraction. The structural elucidation confirms the presence of the pyrazolo[3,4-b]pyridine core and provides insights into the electronic and geometric parameters that influence the chemical reactivity and physical properties of these molecules. For example, detailed structural studies by X-ray diffraction revealed the regioselective cyclization and the tautomeric forms of these compounds (Wu, Tang, Huang, & Shen, 2012).
Chemical Reactions and Properties
3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, highlighting its versatility as a synthon for heterocyclic chemistry. It reacts with reactive methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. Additionally, its diazo compound forms triazenes or diazosulfides with amines or thiols, demonstrating the compound's reactivity towards nucleophilic attack and its utility in synthesizing a wide array of heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).
Physical Properties Analysis
The physical properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and boiling points, are closely related to their molecular structure. The presence of various substituents on the pyrazolo[3,4-b]pyridine core significantly affects these properties, which are crucial for their application in different scientific domains. Spectral analysis and quantum studies further provide a comprehensive understanding of the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022).
Scientific Research Applications
1. Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been used extensively in biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
2. Synthesis Methods
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
3. PPARα Activation
1H-pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings demonstrate the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists and provide insight into the design of molecules for treating dyslipidemia .
Future Directions
properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBHEYNLYNJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441964 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
116834-96-9 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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